(E)-5-Decen-1-yne
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Overview
Description
(E)-5-Decen-1-yne is an organic compound characterized by a ten-carbon chain with a terminal alkyne group and a double bond between the fifth and sixth carbon atoms. This compound is part of the alkyne family and exhibits unique chemical properties due to the presence of both the alkyne and alkene functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-5-Decen-1-yne can be synthesized through various methods. One common approach involves the coupling of a terminal alkyne with an alkene precursor using transition metal catalysts. For example, the Sonogashira coupling reaction, which employs palladium and copper catalysts, can be used to couple 1-hexyne with 1-bromo-2-pentene under mild conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale catalytic processes. These processes often involve the use of specialized reactors and high-purity reagents to ensure the efficient production of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Decen-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the corresponding alkane, decane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Decane.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
(E)-5-Decen-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into the biological activity of this compound derivatives has potential implications for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-5-Decen-1-yne exerts its effects depends on the specific reaction or application. In catalytic reactions, the compound interacts with the catalyst’s active sites, facilitating the formation or breaking of chemical bonds. In biological systems, this compound can act as a substrate for enzymes that catalyze reactions involving alkynes and alkenes, leading to the formation of biologically active products.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-Decen-1-yne: The cis isomer of (E)-5-Decen-1-yne, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
1-Decyne: A terminal alkyne with no double bond, which exhibits different reactivity and applications.
5-Decene: An alkene with no alkyne group, which has distinct chemical behavior compared to this compound.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
53963-07-8 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(E)-dec-5-en-1-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h1,9-10H,4-8H2,2H3/b10-9+ |
InChI Key |
LZIAORKGKKMTSM-MDZDMXLPSA-N |
Isomeric SMILES |
CCCC/C=C/CCC#C |
Canonical SMILES |
CCCCC=CCCC#C |
Origin of Product |
United States |
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